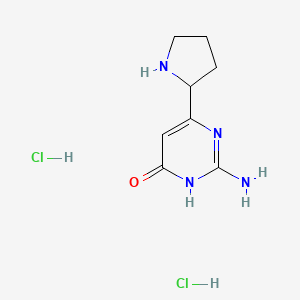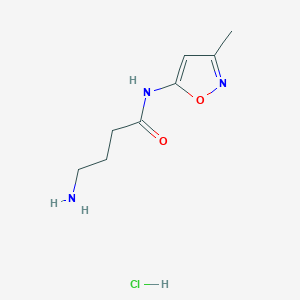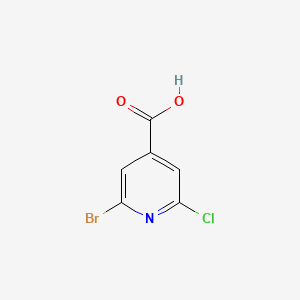
2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride
Descripción general
Descripción
2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N4O and a molecular weight of 253.13 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride consists of a pyrimidin-4-ol ring substituted with an amino group at the 2nd position and a pyrrolidin-2-yl group at the 6th position .Physical And Chemical Properties Analysis
2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride has a molecular weight of 253.13 . Additional physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Hydrogen-Bonded Structural Analysis
Research has shown the significance of hydrogen bonding in the structures of pyrimidinone molecules related to 2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride. For instance, in a study by Orozco et al. (2009), the authors analyzed the hydrogen-bonded ribbon structures in similar pyrimidinone compounds, highlighting the role of hydrogen bonds in stabilizing the molecular structure (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Supramolecular Structures
Cheng et al. (2011) explored the supramolecular structures constructed by pyrimidine derivatives. This research is crucial for understanding the molecular interactions and packing patterns in compounds like 2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride, which can have implications for nucleic acid structures and their functions (Cheng, Chen, Liu, Wu, & Guo, 2011).
Synthesis and Biological Activity
Pivazyan et al. (2019) conducted a study on the synthesis of new derivatives, including those containing pyrimidine fragments. This research is relevant for the development of compounds with potential biological activities, including plant growth stimulation (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Antitumor Activity
The synthesis and evaluation of pyrrolo[2,3-d]pyrimidines as nonclassical antifolates targeting nucleotide biosynthesis is another significant application. Liu et al. (2015) described the antiproliferative effects of such compounds against various tumor cell lines, highlighting their potential as anticancer drugs (Liu, Zhang, Zhang, Li, Yuan, Zhang, Zhou, Guo, Zhao, Du, Wang, & Ren, 2015).
Chemical Synthesis and Characterization
Research has also been conducted on the synthesis and characterization of pyrimidine derivatives, as well as the study of their electronic behavior. For example, Khalid et al. (2021) synthesized pyrimidin-4-yl 4-acetamidobenzenesulfonates and conducted extensive structural and electronic analyses, contributing to the understanding of the chemical properties of related compounds (Khalid, Ali, Haq, Tahir, Iqbal, Braga, Ashfaq, & Akhtar, 2021).
Propiedades
IUPAC Name |
2-amino-4-pyrrolidin-2-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.2ClH/c9-8-11-6(4-7(13)12-8)5-2-1-3-10-5;;/h4-5,10H,1-3H2,(H3,9,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYWXQBHZHFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=O)NC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione](/img/structure/B1449727.png)






![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide](/img/structure/B1449741.png)

![8-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1449743.png)



![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid](/img/structure/B1449750.png)